molecular formula C4H7NOS B8756690 4-(Methylsulfanyl)azetidin-2-one CAS No. 68290-18-6

4-(Methylsulfanyl)azetidin-2-one

Cat. No.: B8756690
CAS No.: 68290-18-6
M. Wt: 117.17 g/mol
InChI Key: WZPSXMPWJCIGAY-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a methylsulfanyl (–SCH₃) substituent at the 4-position of the azetidine ring. This structural motif is significant in medicinal and synthetic chemistry due to the inherent reactivity of the β-lactam ring and the versatile role of sulfur-containing groups in modulating biological activity and chemical reactivity. The methylsulfanyl group can undergo oxidation to sulfonyl (–SO₂–) or sulfoxide (–SO–) functionalities, enhancing polarity and enabling diverse pharmacological applications .

Properties

CAS No.

68290-18-6

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

4-methylsulfanylazetidin-2-one

InChI

InChI=1S/C4H7NOS/c1-7-4-2-3(6)5-4/h4H,2H2,1H3,(H,5,6)

InChI Key

WZPSXMPWJCIGAY-UHFFFAOYSA-N

Canonical SMILES

CSC1CC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

Compound Substituents Molecular Weight (g/mol) Key Reactivity/Applications Source
4-(Methylsulfanyl)azetidin-2-one –SCH₃ at C4 ~131.21 (estimated) Precursor for sulfonyl derivatives
Ev10 Compound –SCH₃ on phenyl, 3,3-dimethyl 327.42 Enzyme inhibition studies
Ev12 Compound –SCH₃ on phenyl, 2-methoxyphenyl 330.44 Oxidation to sulfonyl derivatives

Sulfonyl-Substituted Azetidin-2-one Derivatives

  • 3-Chloro-1-[(4-methylphenyl)sulfonyl]-4-(2-nitrophenyl)azetidin-2-one (Ev13) :
    The sulfonyl group (–SO₂–) increases electrophilicity of the β-lactam ring, enhancing reactivity toward nucleophiles (e.g., bacterial transpeptidases). This compound exhibits antimicrobial activity (MIC: 12.5–25 μg/mL against S. aureus and E. coli), attributed to the sulfonyl group’s ability to disrupt cell wall synthesis .
  • 4-(Phenylsulfonyl)azetidin-2-one (Ev14) :
    With a molecular weight of 211.24 g/mol, this compound serves as a synthetic intermediate. The phenylsulfonyl group stabilizes the β-lactam ring against hydrolysis, making it suitable for prolonged bioactivity .

Activity Comparison :

Compound Substituent Antimicrobial Activity (MIC, μg/mL) Notes
Ev13 Compound –SO₂–, 2-nitrophenyl 12.5–25 Broad-spectrum activity
4-(Methylsulfanyl) derivatives –SCH₃ Not reported Requires oxidation for efficacy

Ethynyl- and Silyl-Substituted Derivatives

  • 4-((Triisopropylsilyl)ethynyl)azetidin-2-one (Ev2, Ev11) :
    The ethynyl group enables click chemistry applications, while the triisopropylsilyl (TIPS) moiety protects against premature reactions. These derivatives are synthesized via alkynyllithium intermediates, highlighting distinct synthetic pathways compared to sulfanyl analogues .
  • 4-Ethynylazetidin-2-one (Ev11): Isolated as a minor product (9% yield), this compound’s terminal alkyne group offers modularity for bioconjugation, a feature absent in this compound .

Bis-Azetidin-2-one Derivatives (Ev3)

The compound 3,3'-(ethane-1,2-diylbis(sulfanediyl))bis(1-(4-bromophenyl)-4-(4-chlorophenyl)azetidin-2-one) features dual β-lactam cores linked via a disulfide bridge. This structural complexity enhances rigidity and may confer unique binding modes in antimicrobial applications, though synthetic complexity limits scalability compared to monosubstituted derivatives .

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